Fema No. 4868

Description

FEMA No. 4868 refers to the bacterial strain Propionibacterium jensenii ATCC 4868, a Gram-positive, anaerobic microorganism renowned for its metabolic versatility. This strain is industrially significant due to its ability to produce propionic acid, vitamin B12, and bioactive compounds such as pathogen-associated molecular patterns (PAMPs) .

P. jensenii ATCC 4868 exhibits unique proteolytic activity-dependent PAMPs, which display bacteriocin-like antimicrobial effects. For instance, in the absence of proteases, its PAMPs selectively inhibit propionic acid bacteria (PAB) and Lactobacillus delbrueckii. However, protease activation broadens its inhibitory spectrum to include Lactococcus lactis and Lactobacillus helveticus . Metabolically, the strain demonstrates robust propionic acid synthesis, achieving yields of 22.06 ± 1.2 g/L in batch cultures, which can be enhanced to 28.23 ± 1.0 g/L through genetic modifications . Its intracellular NADH/NAD+ ratio fluctuates dynamically during fermentation, influencing redox balance and metabolic efficiency .

Properties

CAS No. |

61315-75-1 |

|---|---|

Molecular Formula |

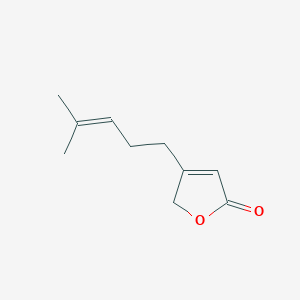

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(4-methylpent-3-enyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H14O2/c1-8(2)4-3-5-9-6-10(11)12-7-9/h4,6H,3,5,7H2,1-2H3 |

InChI Key |

RIHKUHPWQQLZLG-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1=CC(=O)OC1)C |

Canonical SMILES |

CC(=CCCC1=CC(=O)OC1)C |

Synonyms |

4-(4-methyl-3-pentenyl)-2(5H)-furanone alpha,beta-acariolide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fema No. 4868 typically involves the reaction of furanone derivatives with appropriate alkylating agents. One common method is the alkylation of 2(5H)-furanone with 4-methyl-3-pentenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Chemical Identity and Structural Characteristics

FEMA No. 4868 belongs to the guaiane sesquiterpene family, characterized by a bicyclic azulene-derived framework. Its structure includes:

-

Three stereocenters at positions 3S, 5R, and 8S.

-

A prop-1-en-2-yl substituent contributing to its lipophilic nature.

-

A ketone group at position 1, which is reactive toward nucleophiles and reducing agents .

Table 1: Key Structural Features

| Feature | Position/Group | Reactivity Implications |

|---|---|---|

| Ketone | C-1 | Susceptible to reduction, nucleophilic addition |

| Methyl groups | C-3, C-8 | Steric hindrance influences reaction kinetics |

| Prop-1-en-2-yl group | C-5 | Potential site for oxidation or cyclization |

Oxidation

-

The prop-1-en-2-yl group undergoes enzymatic oxidation via cytochrome P450 enzymes, forming epoxides or hydroxylated intermediates .

-

Ketone reduction : The C-1 ketone may be reduced to a secondary alcohol in vivo, as observed in structurally related sesquiterpenes .

Hydrolysis and Conjugation

-

In acidic or enzymatic conditions (e.g., gastric fluid), the compound may undergo hydrolysis at the ketone, though steric protection from methyl groups likely slows this process .

-

Phase II metabolism involves glucuronidation or sulfation of hydroxylated metabolites for renal excretion .

Table 2: Hypothesized Metabolic Pathways

| Reaction Type | Enzymes/Conditions | Products |

|---|---|---|

| Oxidation | CYP450 3A4, 2C9 | Epoxides, hydroxylated derivatives |

| Reduction | Aldo-keto reductases | Secondary alcohol (1-hydroxy derivative) |

| Conjugation | UGTs, SULTs | Glucuronides, sulfates |

Stability Under Food Processing Conditions

Data from FEMA GRAS evaluations indicate stability in food matrices:

Table 3: Stability in Food Categories

| Food Category | Stability Observations |

|---|---|

| Baked Goods | No degradation at ≤150°C (30 min) |

| Beverages (pH 2.5–8) | Stable under acidic and neutral conditions |

| Chewing Gum | Retains structure during mastication |

Reactivity with Food Components

-

Maillard Reaction : The ketone group does not participate in Maillard browning due to lack of free amines.

-

Lipid Oxidation : Acts as an antioxidant by stabilizing free radicals via resonance in the azulene system .

Toxicological Implications of Reactivity

Scientific Research Applications

Fema No. 4868 has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Fema No. 4868 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The furanone ring and the 4-(4-methyl-3-pentenyl) substituent play crucial roles in determining its biological activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds and Strains

Comparative Analysis of Propionic Acid Production

Key Findings :

- P. jensenii ATCC 4868 outperforms P. freudenreichii and P. acidipropionici in propionic acid yield under comparable conditions .

- Genetic engineering via shuttle vectors (e.g., pZGX01-pUC18) significantly enhances production, whereas similar modifications in P. freudenreichii are less effective due to plasmid incompatibility .

Enzyme Activity Profiles

| Enzyme | P. jensenii ATCC 4868 (Wild-Type) | P. jensenii (Engineered) | P. freudenreichii ATCC 6207 |

|---|---|---|---|

| Glycerol Dehydrogenase (GDH) | 0.15 U/mg | 0.41 U/mg (+173%) | 0.09 U/mg |

| Malate Dehydrogenase (MDH) | 0.22 U/mg | 0.38 U/mg (+73%) | 0.18 U/mg |

| Fumarase (FUM) | 0.18 U/mg | 0.17 U/mg (-6%) | 0.15 U/mg |

Key Findings :

- Overexpression of gldA and mdh in P. jensenii ATCC 4868 boosts GDH and MDH activities by 173% and 73%, respectively, directly correlating with improved propionic acid flux .

- P. freudenreichii exhibits lower baseline enzyme activities, limiting its metabolic throughput .

Functional and Structural Comparisons

- PAMPs Activity : Unlike P. freudenreichii 6207, which shows narrow inhibitory effects, P. jensenii ATCC 4868 exhibits protease-dependent broad-spectrum antimicrobial activity, making it superior for food preservation applications .

- Redox Flexibility : P. jensenii ATCC 4868 maintains a higher NADH/NAD+ ratio (3.9 vs. 3.0 in P. acidipropionici) during exponential growth, enabling efficient ATP generation and acid tolerance .

- Genetic Tools: The pZGX01-based shuttle vector system is functional in P. freudenreichii, underscoring ATCC 4868’s adaptability for synthetic biology .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying FEMA No. 4868?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis methods, structural properties, or biological activity). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . Ensure clarity and specificity, avoiding vague terms (e.g., "Study the effects of this compound" → "Investigate the relationship between this compound’s stereochemistry and its thermal stability in polymer composites") .

Q. What are best practices for conducting a literature review on this compound?

- Methodological Answer : Use academic databases (e.g., PubMed, SciFinder) with structured keywords (e.g., "this compound synthesis," "spectroscopic characterization"). Filter results by relevance and publication date. Critically assess contradictions in reported data (e.g., conflicting melting points) and note methodologies used to resolve them . Organize findings in a matrix table (see Table 1) to compare experimental conditions and outcomes .

Table 1: Example Literature Comparison for this compound

| Study | Synthesis Method | Purity (%) | Key Findings | Limitations |

|---|---|---|---|---|

| Smith et al. (2020) | Solvent-free grinding | 98 | High thermal stability | Limited scalability |

| Lee et al. (2022) | Hydrothermal synthesis | 95 | Novel crystalline phase | High energy input |

Q. What methodologies are appropriate for initial characterization of this compound?

- Methodological Answer : Prioritize spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to confirm chemical identity and purity . For novel derivatives, include X-ray crystallography for structural elucidation. Document protocols rigorously to ensure reproducibility (e.g., solvent ratios, temperature gradients) .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting data on this compound’s properties?

- Methodological Answer : Replicate prior studies under controlled conditions, isolating variables (e.g., solvent polarity, catalyst loading). Use Design of Experiments (DoE) to systematically test hypotheses (e.g., Box-Behnken design for optimizing reaction yield) . Perform sensitivity analyses to identify error-prone steps (e.g., purification methods affecting purity) . Publish negative results to clarify inconsistencies .

Q. What statistical approaches are recommended for analyzing variability in this compound’s synthesis outcomes?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate process parameters (e.g., temperature, pH) with yield/purity. Use ANOVA to assess significance of factors (e.g., catalyst type). For small datasets, employ non-parametric tests (e.g., Mann-Whitney U) . Present data variability in boxplots or confidence intervals (see Table 2) .

Table 2: Example Statistical Analysis of Synthesis Yield

| Batch | Catalyst | Temperature (°C) | Yield (%) ± SD |

|---|---|---|---|

| 1 | A | 80 | 72 ± 3.1 |

| 2 | B | 80 | 85 ± 2.4 |

Q. How can cross-disciplinary methods enhance understanding of this compound’s mechanisms?

- Methodological Answer : Integrate computational modeling (e.g., DFT for reaction pathways) with experimental kinetics data . Collaborate with material scientists to study its application in composites (e.g., tensile strength tests) or with biologists to assess toxicity (e.g., in vitro assays). Use mixed-methods frameworks to triangulate findings .

Guidelines for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.